Pyridinium, 1-(2-aminoethyl)-, bromide
Overview
Description
Pyridinium, 1-(2-aminoethyl)-, bromide: is a chemical compound with the molecular formula C7H11BrN2 . It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is bonded to a 2-aminoethyl group, and the compound is further associated with a bromide ion. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-(2-aminoethyl)-, bromide typically involves the reaction of pyridine with 2-bromoethylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:
C5H5N+BrCH2CH2NH2→C7H11BrN2
The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 1-(2-aminoethyl)-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Oxidation Reactions: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction Reactions: The pyridinium ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or hydrochloric acid are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Reactions: Products include pyridinium derivatives with different anions.
Oxidation Reactions: Products include imines or amides.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
Chemistry: Pyridinium, 1-(2-aminoethyl)-, bromide is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the preparation of complex molecules and is utilized in catalytic processes.
Biology: In biological research, this compound is used to study the interactions between pyridinium derivatives and biological macromolecules. It is also employed in the synthesis of biologically active compounds.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its role in the development of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain types of coatings and adhesives.
Mechanism of Action
The mechanism of action of Pyridinium, 1-(2-aminoethyl)-, bromide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the pyridinium ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- Pyridinium, 1-(2-hydroxyethyl)-, bromide
- Pyridinium, 1-(2-chloroethyl)-, bromide
- Pyridinium, 1-(2-methoxyethyl)-, bromide
Comparison: Pyridinium, 1-(2-aminoethyl)-, bromide is unique due to the presence of the aminoethyl group, which imparts specific reactivity and biological activity. In contrast, similar compounds with different substituents (e.g., hydroxyethyl, chloroethyl, methoxyethyl) exhibit distinct chemical and biological properties. The amino group in this compound allows for additional hydrogen bonding and nucleophilic interactions, making it a versatile compound in various applications.
Properties
IUPAC Name |
2-pyridin-1-ium-1-ylethanamine;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2.BrH/c8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQPBXPLDBGBKP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CCN.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469240 | |
Record name | Pyridinium, 1-(2-aminoethyl)-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888502-48-5 | |
Record name | Pyridinium, 1-(2-aminoethyl)-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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